Ethyl 3-amino-2,2-difluoropropanoate hydrochloride properties
Ethyl 3-amino-2,2-difluoropropanoate hydrochloride properties
An In-depth Technical Guide to Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a specialized chemical intermediate that has garnered significant attention in the field of medicinal chemistry. As a fluorinated analogue of the β-alanine ethyl ester, it serves as a critical building block for introducing the unique physicochemical properties of fluorine into drug candidates. The incorporation of fluorine atoms, particularly the gem-difluoro motif (CF2), is a well-established strategy to modulate a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, designed to equip researchers with the practical knowledge required for its effective use in drug discovery and development programs.
Physicochemical and Structural Properties
Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is the salt form of the corresponding free base. The hydrochloride salt enhances stability and simplifies handling compared to the free amine. Its core structure features a gem-difluoro group adjacent to an ester carbonyl, a modification that significantly impacts the molecule's electronic properties and conformational preferences.
A summary of its key properties is presented below. Note that some data pertains to the free base, as is common in chemical databases.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 3-amino-2,2-difluoropropanoate hydrochloride | [3][4] |
| Synonyms | Ethyl 2,2-difluoro-3-amino-propanoate hydrochloride | [5] |
| CAS Number | 1263284-04-3 | [3][4] |
| Alternate CAS | 541547-37-9 (Likely free base) | [5] |
| Molecular Formula | C₅H₁₀ClF₂NO₂ | [3] |
| Molecular Weight | 189.59 g/mol | [3] |
| Monoisotopic Mass | 153.06013 Da (Free Base) | [6] |
| Appearance | Data not available; typically a solid. | |
| Boiling Point | 195 °C (Free Base) | [5] |
| Density | 1.185 g/cm³ (Free Base) | [5] |
| Flash Point | 72 °C (Free Base) | [5] |
| Predicted XlogP | -0.2 (Free Base) | [6] |
| SMILES | CCOC(=O)C(CN)(F)F | [6] |
| InChIKey | QMBGDVNODKCBRZ-UHFFFAOYSA-N (Free Base) | [6] |
Synthesis and Purification
The synthesis of α,α-difluoro-β-amino esters like Ethyl 3-amino-2,2-difluoropropanoate is most effectively achieved through a Reformatsky-type reaction.[7] This approach involves the reaction of an imine (or a precursor) with the zinc enolate derived from ethyl bromodifluoroacetate. This method provides a reliable pathway to the target compound, with opportunities to control selectivity between the desired amino ester and a potential side-product, the β-lactam.
Synthesis Workflow Diagram
The following diagram illustrates the general synthetic pathway.
Caption: General synthesis pathway for Ethyl 3-amino-2,2-difluoropropanoate HCl.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of α,α-difluoro-β-amino esters.[7]
Objective: To synthesize Ethyl 3-amino-2,2-difluoropropanoate from a suitable protected imine precursor via a Reformatsky reaction.
Materials:
-
N-protected imine (e.g., N-benzhydryl or N-p-methoxybenzyl imine)
-
Ethyl bromodifluoroacetate
-
Activated Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere of nitrogen throughout the reaction.
-
Zinc Activation (if necessary): Zinc powder is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.
-
Reaction Initiation: Activated zinc powder and anhydrous THF are added to the flask. A solution of ethyl bromodifluoroacetate and the chosen imine in THF is added dropwise to the zinc suspension.
-
Causality: The zinc reacts with the carbon-bromine bond of ethyl bromodifluoroacetate to form the organozinc intermediate (Reformatsky reagent). This reagent is a zinc enolate, which is nucleophilic enough to attack the imine carbon.
-
-
Reaction Progression: The reaction mixture is gently heated (e.g., to 40-50 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Insight: The choice of solvent and temperature is critical. In some systems, lower temperatures and certain additives can favor the formation of β-lactams; however, standard conditions for this reaction typically yield the desired β-amino ester.
-
-
Quenching and Workup: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue (the N-protected amino ester) is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection and Salt Formation: The purified, N-protected ester is deprotected (e.g., via hydrogenolysis for a benzyl group). The resulting free amine is dissolved in a minimal amount of anhydrous diethyl ether and cooled in an ice bath. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford Ethyl 3-amino-2,2-difluoropropanoate hydrochloride as a solid.
Applications in Drug Development
The primary value of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride lies in its function as a versatile scaffold. The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with profoundly different electronic properties.
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₂ group resistant to metabolic oxidation. Placing this moiety at a position that is otherwise susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes) can significantly increase a drug's half-life.
-
Modulation of pKa: The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent primary amine. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with protein targets.
-
Conformational Control: The steric bulk and electrostatic properties of the CF₂ group can lock the molecule into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for its target.
-
Fluorinated Peptidomimetics: As a fluorinated β-amino acid derivative, this compound is an ideal starting material for synthesizing peptidomimetics with enhanced stability against proteases.
Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet), and the two methylene groups (CH₂-N and CF₂-CH₂).
-
¹⁹F NMR is crucial and will typically show a triplet for the two equivalent fluorine atoms, coupled to the adjacent CH₂ protons.
-
¹³C NMR will show the characteristic CF₂ carbon signal, which will be a triplet due to C-F coupling.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the free base. Predicted m/z for the [M+H]⁺ adduct is 154.06741.[6]
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is not widely available, data from closely related fluorinated amino esters and hydrochloride salts indicate a consistent hazard profile.[8][9]
Hazards:
-
Causes serious eye irritation or damage (H318/H319).[8]
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
-
Exposure Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[9] After handling, wash hands thoroughly with soap and water.
-
Spill Response: In case of a spill, clean up immediately using an inert absorbent material. Avoid generating dust. Place waste in a suitable, labeled container for disposal.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
References
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Alachem Co., Ltd. (n.d.). 1263284-04-3 | Ethyl 3-AMino-2,2-difluoropropanoate Hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (C5H9F2NO2). Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). The simple and selective synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-b-lactams using. Retrieved from [Link]
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ResearchGate. (2025). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) | Request PDF. Retrieved from [Link]
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ChemBK. (2024). ethyl 3-amino-2,2-difluoropropanoate. Retrieved from [Link]
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LookChem. (n.d.). METHYL 3-AMINO-2,2-DIFLUOROPROPANOATE HYDROCHLORIDE 428452-50-0 wiki. Retrieved from [Link]
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PubChem. (n.d.). Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use - Patent US-10988436-B2. Retrieved from [Link]
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PubChem. (n.d.). Solid Forms and Formulations of Imidazopyrazine Compound - Patent US-2017029428-A1. Retrieved from [Link]
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PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188. Retrieved from [Link]
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